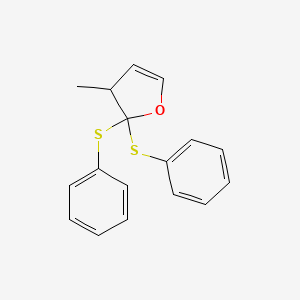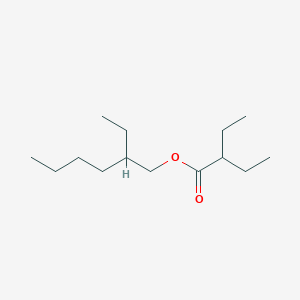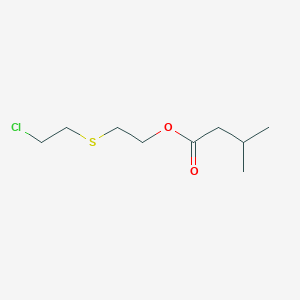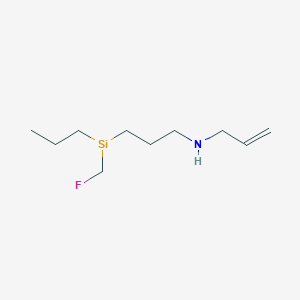
4-(Bromomethyl)hexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)hexa-1,3-diene is an organic compound characterized by the presence of a bromomethyl group attached to a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)hexa-1,3-diene can be synthesized through the bromination of hexa-1,3-diene. The reaction typically involves the addition of bromine (Br₂) to hexa-1,3-diene in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)hexa-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Addition Reactions: The conjugated diene system can participate in electrophilic addition reactions with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr).
Polymerization: The diene system can undergo polymerization to form polyenes or copolymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Electrophilic Addition: Reagents such as bromine (Br₂) or hydrogen bromide (HBr) in inert solvents like carbon tetrachloride (CCl₄).
Polymerization: Catalysts such as Ziegler-Natta catalysts or radical initiators.
Major Products Formed
Substitution Reactions: Formation of alcohols or amines.
Addition Reactions: Formation of dibromo derivatives or bromoalkenes.
Polymerization: Formation of polyenes or copolymers with varying properties.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)hexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)hexa-1,3-diene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The conjugated diene system can participate in addition reactions, leading to the formation of various products depending on the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity.
4-Chloromethylhexa-1,3-diene: A chlorinated analog with similar chemical properties.
Hexa-1,3-diene: The parent diene without the bromomethyl group.
Uniqueness
4-(Bromomethyl)hexa-1,3-diene is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
91760-15-5 |
|---|---|
Fórmula molecular |
C7H11Br |
Peso molecular |
175.07 g/mol |
Nombre IUPAC |
4-(bromomethyl)hexa-1,3-diene |
InChI |
InChI=1S/C7H11Br/c1-3-5-7(4-2)6-8/h3,5H,1,4,6H2,2H3 |
Clave InChI |
QQALUNOXUQTSOG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)
![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![3,3'-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14371663.png)
![N,N,N',N'-Tetramethyl-N''-[3-(trimethylsilyl)propyl]guanidine](/img/structure/B14371665.png)


![Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)




![2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B14371714.png)
